molecular formula C10H15BFNO4S B1434250 (3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid CAS No. 1704121-64-1

(3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid

Cat. No.: B1434250
CAS No.: 1704121-64-1
M. Wt: 275.11 g/mol
InChI Key: XLBPAWWHKBQWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of research due to its unique chemical properties This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a diethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid typically involves the following steps:

    Formation of the Phenyl Ring: The phenyl ring is synthesized through standard aromatic substitution reactions.

    Introduction of the Fluorine Atom: Fluorination of the phenyl ring can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced via a sulfonamide formation reaction, typically using diethylamine and a sulfonyl chloride derivative.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Amines or reduced sulfonamide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in enzymes.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the development of advanced materials, including polymers and sensors, due to its unique reactivity and functional groups.

Mechanism of Action

The mechanism of action of (3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid involves its ability to interact with biological molecules through its boronic acid group. This group can form reversible covalent bonds with diols and hydroxyl groups, making it a potent inhibitor of enzymes that contain serine or threonine residues. The diethylsulfamoyl group may enhance the compound’s binding affinity and specificity, while the fluorine atom can influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the fluorine and diethylsulfamoyl groups, making it less specific in its reactivity.

    4-Fluorophenylboronic Acid: Contains the fluorine atom but lacks the diethylsulfamoyl group, resulting in different reactivity and applications.

    (3-(N,N-Dimethylsulfamoyl)-4-fluorophenyl)boronic Acid: Similar structure but with dimethyl instead of diethyl groups, which can affect its steric and electronic properties.

Uniqueness

(3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid is unique due to the combination of its functional groups, which impart specific reactivity and potential applications. The presence of the diethylsulfamoyl group enhances its binding affinity and specificity, while the fluorine atom influences its electronic properties, making it a valuable compound in various fields of research.

Biological Activity

(3-(N,N-Diethylsulfamoyl)-4-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide moiety, which is known for its ability to interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H22BFN2O5S
  • Molecular Weight : 352.17 g/mol
  • CAS Number : 1704082-92-7

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with target proteins through the boron atom. The sulfonamide group enhances its binding affinity by forming hydrogen bonds with amino acid residues in the active sites of enzymes. This interaction can lead to the inhibition of enzyme activity, which is crucial in various biochemical pathways.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, studies have shown that phenylboronic acids can inhibit proteases and kinases, suggesting that this compound may also possess similar inhibitory effects against specific enzymes involved in disease processes.

2. Anticancer Activity

Boronic acids have been explored for their potential anticancer properties. The incorporation of a fluorine atom in the phenyl ring may enhance the lipophilicity and bioavailability of the compound, potentially improving its efficacy against cancer cell lines. Preliminary studies suggest that related compounds can induce apoptosis in cancer cells, warranting further investigation into this compound's anticancer potential.

3. Antiviral Properties

The antiviral activity of boronic acids has been documented, particularly against RNA viruses. Given the structural similarities among various boronic acids, it is plausible that this compound could exhibit antiviral properties, possibly by inhibiting viral replication or entry into host cells.

Case Studies and Research Findings

StudyFindings
Study on Enzyme Inhibition Demonstrated that similar boronic acids can inhibit phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), an enzyme crucial for viral replication. IC50 values were reported as low as 0.016 μM for selective inhibitors in this class .
Anticancer Activity Investigated the effects of phenylboronic acid derivatives on various cancer cell lines, showing significant cytotoxicity and induction of apoptosis .
Antiviral Activity Explored the antiviral effects of fluorophenylboronic acids against enteroviruses, indicating potential for development as antiviral agents .

Properties

IUPAC Name

[3-(diethylsulfamoyl)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BFNO4S/c1-3-13(4-2)18(16,17)10-7-8(11(14)15)5-6-9(10)12/h5-7,14-15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBPAWWHKBQWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)S(=O)(=O)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid
Reactant of Route 3
(3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid
Reactant of Route 5
(3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.